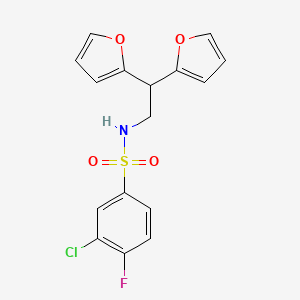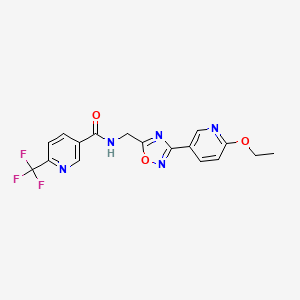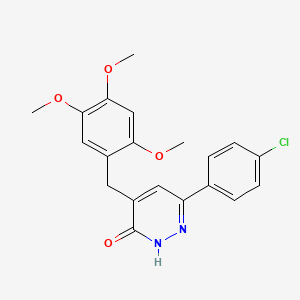
4-(tert-butyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Aplicaciones Científicas De Investigación
Synthetic Applications and Material Science
The research involving compounds with tert-butyl groups and triazole functionalities often focuses on the synthesis and properties of polymers and materials with advanced features. For example, Hsiao et al. (2000) explored the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol. These polyamides exhibited high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, suggesting applications in material science where durable and versatile materials are required (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Biomedical and Diagnostic Applications
The presence of triazole and tert-butyl groups in molecules has implications in the development of biomedical agents. Shetty et al. (2010) discussed the formation and characterization of Gallium(III) complexes with monoamide derivatives of 1,4,7‐Triazacyclononane‐1,4,7‐triacetic Acid (NOTA), highlighting the importance of such structures in creating diagnostic agents for medical imaging, particularly in PET scans. The study suggests that structurally related compounds could be useful in the design of new diagnostic tools or therapeutic agents (Dinesh Shetty et al., 2010).
Organic Synthesis and Catalysis
The chemical functionalities similar to those in the query compound are also significant in organic synthesis and catalysis. The work by Ellman et al. (2002) on N-tert-butanesulfinyl imines as intermediates for asymmetric synthesis highlights the role of tert-butyl and related nitrogen-containing groups in synthesizing a wide range of amines with high enantioselectivity. This suggests potential applications in developing pharmaceuticals and fine chemicals with strict chirality requirements (J. Ellman, T. D. Owens, & T. P. Tang, 2002).
Propiedades
IUPAC Name |
4-tert-butyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-13(2)16(12-22-19-10-11-20-22)21-17(23)14-6-8-15(9-7-14)18(3,4)5/h6-11,13,16H,12H2,1-5H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUICISPNFKOGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2398608.png)




![3-Methoxy-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]indazole-6-carboxamide](/img/structure/B2398613.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-2-phenylbutanamide](/img/structure/B2398619.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2398622.png)
![N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2398626.png)
![N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2398627.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2398628.png)
